

Scale-Up Synthesis of 2-Bromo-4-methoxyphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-4-methoxyphenol*

Cat. No.: *B098834*

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Abstract

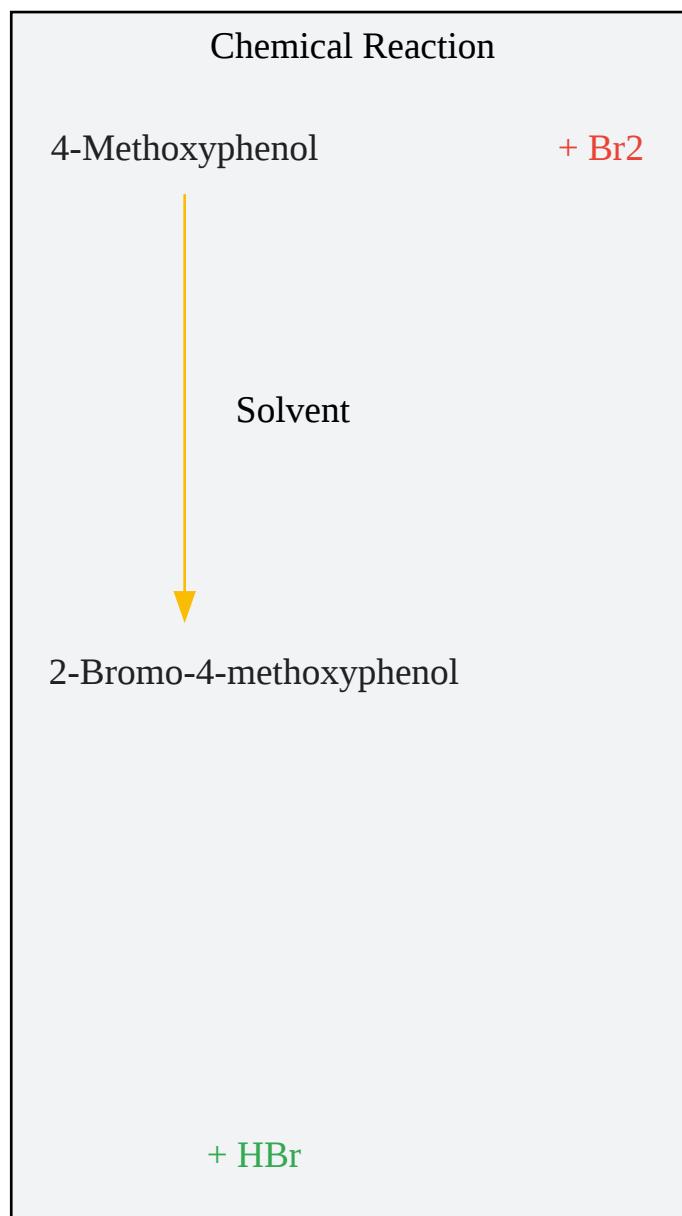
This document provides a comprehensive guide for the scale-up synthesis of **2-Bromo-4-methoxyphenol**, a key intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein is adapted from established industrial bromination processes for analogous phenolic compounds and is designed to be a robust starting point for kilogram-scale production. This guide includes a detailed experimental protocol, safety considerations, tabulated quantitative data, and process flow diagrams to ensure clarity and reproducibility.

Introduction

2-Bromo-4-methoxyphenol is a valuable building block in organic synthesis, utilized in the development of a variety of biologically active molecules.^[1] Its synthesis involves the regioselective bromination of 4-methoxyphenol. While numerous lab-scale preparations exist, this document focuses on providing a scalable and efficient protocol suitable for industrial applications. The presented method is based on the direct bromination of 4-methoxyphenol using liquid bromine in a suitable solvent, followed by a robust work-up and purification procedure.

Chemical Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced ortho to the hydroxyl group of 4-methoxyphenol.



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Caption: Reaction scheme for the synthesis of **2-Bromo-4-methoxyphenol**.

Experimental Protocols

This protocol is designed for a target scale of approximately 1 kilogram of **2-Bromo-4-methoxyphenol**.

Materials and Equipment:

- Reactors: 20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
- Glassware: Appropriate flasks, beakers, and graduated cylinders.
- Purification: Distillation apparatus with a vacuum pump and fractionating column.
- Safety: Fume hood, personal protective equipment (PPE) including chemical resistant gloves, safety goggles, and a lab coat.

Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Methoxyphenol	124.14	1.24 kg	10.0
Bromine	159.81	1.68 kg (0.54 L)	10.5
Dichloromethane	84.93	10 L	-
Sodium Bicarbonate	84.01	As needed	-
Sodium Sulfite	126.04	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

Table 1: Reagent Quantities for Scale-Up Synthesis.

Procedure:

- Reaction Setup:

- Charge the 20L jacketed glass reactor with 1.24 kg (10.0 mol) of 4-methoxyphenol and 10 L of dichloromethane.
- Begin stirring and cool the mixture to -5°C to 0°C using a circulating chiller.
- Bromination:
 - Slowly add 1.68 kg (10.5 mol) of bromine to the addition funnel.
 - Add the bromine dropwise to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between -5°C and 0°C.
 - After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up:
 - Slowly add a saturated aqueous solution of sodium sulfite to the reaction mixture to quench any unreacted bromine. The red-brown color of bromine should disappear.
 - Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction. Be cautious of gas evolution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude **2-Bromo-4-methoxyphenol** can be purified by vacuum distillation.
 - Set up a distillation apparatus and carefully distill the crude product under reduced pressure.

- Collect the fraction boiling at the appropriate temperature and pressure for **2-Bromo-4-methoxyphenol**.

Table 2: Summary of Reaction Parameters.

Parameter	Value
Reaction Temperature	-5°C to 0°C
Reaction Time	3-5 hours
Solvent	Dichloromethane
Purification Method	Vacuum Distillation
Expected Yield	85-95%
Expected Purity	>98%

Process Workflow

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References

- 1. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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